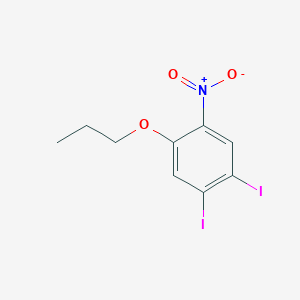
1,2-Diiodo-4-nitro-5-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-4-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H8I2NO3 It is a derivative of benzene, where two iodine atoms, a nitro group, and a propoxy group are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-nitro-5-propoxybenzene typically involves the iodination of a nitrobenzene derivative. One common method includes the diazotization of 2,6-diiodo-4-nitroaniline followed by treatment with potassium iodide . The reaction conditions often involve the use of concentrated sulfuric acid and phosphoric acid to facilitate the diazotization process. The mixture is then treated with potassium iodide to introduce the iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4-nitro-5-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the iodine atoms.
Reduction: Formation of 1,2-diamino-4-nitro-5-propoxybenzene.
Oxidation: Formation of 1,2-diiodo-4-nitro-5-propoxybenzaldehyde or 1,2-diiodo-4-nitro-5-propoxybenzoic acid.
Scientific Research Applications
1,2-Diiodo-4-nitro-5-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-4-nitro-5-propoxybenzene depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the propoxy group, making it less hydrophobic.
1,2-Diiodo-4-nitro-5-methoxybenzene: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
1,2-Diiodo-4-nitro-5-ethoxybenzene: Contains an ethoxy group, which is shorter than the propoxy group, influencing its steric and electronic properties.
Uniqueness
1,2-Diiodo-4-nitro-5-propoxybenzene is unique due to the presence of both iodine atoms and the propoxy group, which confer distinct chemical properties
Properties
CAS No. |
920504-10-5 |
|---|---|
Molecular Formula |
C9H9I2NO3 |
Molecular Weight |
432.98 g/mol |
IUPAC Name |
1,2-diiodo-4-nitro-5-propoxybenzene |
InChI |
InChI=1S/C9H9I2NO3/c1-2-3-15-9-5-7(11)6(10)4-8(9)12(13)14/h4-5H,2-3H2,1H3 |
InChI Key |
CQXINUDRNCUMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)
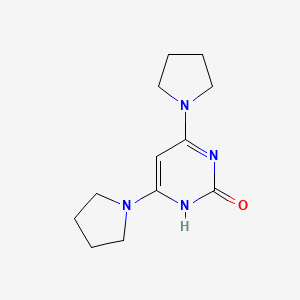
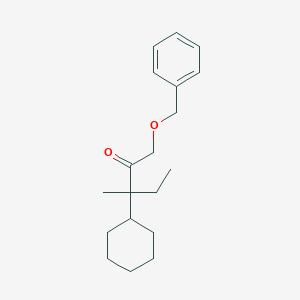

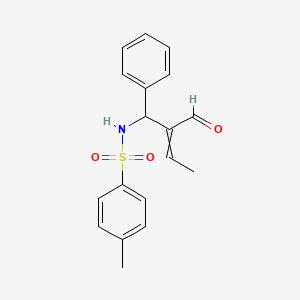
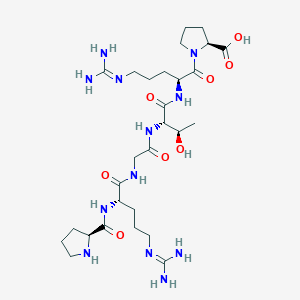
![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)

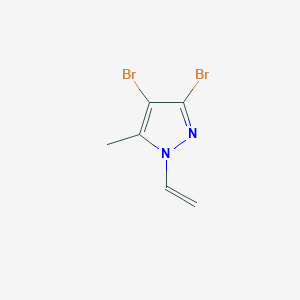


![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)
